3-Methyl-2-(2-methylphenyl)butanenitrile
Description
3-Methyl-2-(2-methylphenyl)butanenitrile is a nitrile derivative characterized by a butanenitrile backbone substituted with a methyl group at position 3 and a 2-methylphenyl group at position 2.
- Molecular Formula: Hypothesized as $ \text{C}{12}\text{H}{15}\text{N} $, derived by adding a methyl group to the phenyl ring of 3-methyl-2-phenylbutanenitrile ($ \text{C}{11}\text{H}{13}\text{N} $) .
- Molecular Weight: Estimated at 173.25 g/mol (calculated from the formula).
- Structure: Features a nitrile group ($-\text{CN}$) at the terminal carbon, with branching at positions 2 and 3 (Figure 1).
Properties
IUPAC Name |
3-methyl-2-(2-methylphenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUVNONPTVSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylphenyl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 2-methylphenylacetonitrile with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2-(2-methylphenyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-(2-methylphenyl)butanenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2)
- Molecular Formula : $ \text{C}{11}\text{H}{13}\text{N} $, MW : 159.23 g/mol .
- Physical Properties : Clear liquid; purity ~98% (by GC) .
- Applications : Used in chemical synthesis and pharmaceutical intermediates .
- Safety : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
Comparison : The target compound differs by an additional methyl group on the phenyl ring, likely increasing hydrophobicity and molecular weight. This substitution may alter boiling points and reactivity in synthesis.
3-Methyl-2-methylene-butanenitrile (CID 543044)
- Molecular Formula : $ \text{C}6\text{H}9\text{N} $, MW : 95.14 g/mol .
- Structure : Contains a methylidenyl group ($=\text{CH}_2$) at position 2, creating an unsaturated backbone .
- Synthesis : Likely involves dehydrogenation or elimination reactions.
Comparison: The unsaturated backbone in CID 543044 contrasts with the fully saturated butanenitrile chain in the target compound.
3-Methyl-2-[4-(propan-2-yl)phenyl]butanenitrile (CAS 51632-20-3)
- Molecular Formula : $ \text{C}{14}\text{H}{19}\text{N} $, MW : 201.31 g/mol .
- Physical Properties : Density $ 0.930 \, \text{g/cm}^3 $, boiling point $ 294.6^\circ \text{C} $ .
- Substituent : A 4-isopropylphenyl group introduces steric bulk compared to the 2-methylphenyl group in the target compound.
(2R,3S)-3-Hydroxy-2-methyl-2,3-diphenylbutanenitrile
- Molecular Formula: $ \text{C}{17}\text{H}{21}\text{NO} $, MW: 255.35 g/mol .
- Synthesis : Prepared via asymmetric hydroxylation or catalytic oxidation .
- Applications : Chiral building block in pharmaceuticals.
Comparison : The hydroxyl group and diphenyl substitution introduce hydrogen-bonding capacity and stereochemical complexity absent in the target compound.
3-Methyl-2-(1-piperidin-1-yl)butyronitrile Hydrochloride
- Molecular Formula : $ \text{C}{10}\text{H}{17}\text{N}_2\text{Cl} $, MW : 216.71 g/mol .
- Applications : Used in drug discovery for its amine functionality.
Comparison : The piperidine ring introduces basicity and water solubility, contrasting with the hydrophobic aromatic substituents in the target compound.
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogs.
Biological Activity
3-Methyl-2-(2-methylphenyl)butanenitrile, also known by its CAS number 105902-47-4, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article discusses its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- Structural Features : The compound features a butanenitrile backbone with a methyl group and a 2-methylphenyl substituent, which may influence its interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. This may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve apoptosis induction through the activation of caspase pathways.
- Enzyme Inhibition : Research has shown that derivatives of butanenitrile compounds can act as inhibitors for specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nitrilation of Butyric Acid Derivatives : One common method involves the nitrilation of corresponding butyric acid derivatives through reaction with cyanogen halides.
- Alkylation Reactions : The compound can also be synthesized via alkylation reactions involving the appropriate alkyl halides and nitriles under basic conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent. |
| Study C (2023) | Explored enzyme inhibition, showing significant inhibition of acetylcholinesterase activity, suggesting potential in treating Alzheimer’s disease. |
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